Cas no 932-01-4 (4,4-dimethylcyclohexan-1-ol)

4,4-dimethylcyclohexan-1-ol structure
4,4-dimethylcyclohexan-1-ol structure
4,4-dimethylcyclohexan-1-ol
932-01-4
C8H16O
128.212042808533
MFCD00101954
40304
136735

4,4-dimethylcyclohexan-1-ol Properties

Names and Identifiers

    • 4,4-Dimethylcyclohexanol
    • 4,4-Dimethylcyclohexan-1-ol
    • Cyclohexanol, 4,4-dimethyl-
    • 4,4-dimethyl-cyclohexanol
    • Cyclohexanol,4,4-dimethyl-
    • 4,4-dimethyl-1-cyclohexanol
    • VUQOIZPFYIVUKD-UHFFFAOYSA-N
    • SY047599
    • EN002271
    • 4,4-Dimethylcyclohexan-1-ol, AldrichCPR
    • ST2410874
    • AB0027725
    • W9592
    • 932D014
    • A844474
    • J-
    • 4,4-Dimethylcyclohexanol (ACI)
    • GS-4181
    • J-514021
    • DTXSID70239320
    • Cyclohexanol, dimethyl-
    • EN300-141606
    • AKOS006227678
    • 932-01-4
    • DB-008360
    • SCHEMBL43449
    • CS-W019410
    • 4 pound not4-Dimethylcyclohexanol
    • MFCD00101954
    • DB-243440
    • +Expand
    • MFCD00101954
    • VUQOIZPFYIVUKD-UHFFFAOYSA-N
    • 1S/C8H16O/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3
    • OC1CCC(C)(C)CC1

Computed Properties

  • 128.12
  • 1
  • 1
  • 0
  • 128.12
  • 9
  • 86.7
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2
  • 20.2

Experimental Properties

  • 1.94750
  • 20.23000
  • 1.4613
  • 186.05°C
  • 28 °C
  • 66.6°C
  • 0.9250

4,4-dimethylcyclohexan-1-ol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GW3D-250mg
4,4-DIMETHYLCYCLOHEXAN-1-OL
932-01-4 97%
250mg
$12.00 2024-04-20
A2B Chem LLC
AH87289-250mg
4,4-Dimethylcyclohexan-1-ol
932-01-4 97%
250mg
$11.00 2024-07-18
Aaron
AR00GWBP-250mg
4,4-DIMETHYLCYCLOHEXAN-1-OL
932-01-4 97%
250mg
$7.00 2024-07-18
abcr
AB224048-1 g
4,4-Dimethylcyclohexan-1-ol, 95%; .
932-01-4 95%
1g
€106.60 2023-01-26
Ambeed
A519007-250mg
4,4-Dimethylcyclohexanol
932-01-4 97%
250mg
$14.0
Apollo Scientific
OR22877-1g
4,4-Dimethylcyclohexan-1-ol
932-01-4 98%
1g
£73.00 2024-05-25
Chemenu
CM102545-5g
Cyclohexanol,4,4-dimethyl-
932-01-4 97%
5g
$163
Cooke Chemical
BD3304045-250mg
4,4-Dimethylcyclohexanol
932-01-4 97%
250mg
RMB 90.40 2023-09-07
Enamine
EN300-141606-0.05g
4,4-dimethylcyclohexan-1-ol
932-01-4 95%
0.05g
$19.0 2023-06-08
eNovation Chemicals LLC
D696115-5g
4,4-Dimethylcyclohexanol
932-01-4 95%
5g
$140 2022-09-06

4,4-dimethylcyclohexan-1-ol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Water Catalysts: Aluminum nickel alloy Solvents: Water ;  6 h, 2.8 kbar, 80 °C
Reference
Selective reduction of ketones using water as a hydrogen source under high hydrostatic pressure
Tomin, Anna; Lazarev, Alexander; Bere, Matthew P.; Redjeb, Hana; Toeroek, Bela, Organic & Biomolecular Chemistry, 2012, 10(36), 7321-7326

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Cobalt chloride (CoCl2) Solvents: Water
Reference
Reductions of α,β-unsaturated ketones by NaBH4 or NaBH4 + CoCl2: selectivity control by water or by aqueous micellar solutions
Aramini, Andrea; Brinchi, Lucia; Germani, Raimondo; Savelli, Gianfranco, European Journal of Organic Chemistry, 2000, (9), 1793-1797

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol
Reference
Orally active and brain permeable proline amides as highly selective 5HT2c agonists for the treatment of obesity
Liu, Kevin K.-C.; Lefker, Bruce A.; Dombroski, Mark A.; Chiang, Phoebe; Cornelius, Peter; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(7), 2365-2369

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylborane ,  Tributylstannane ,  Oxygen Solvents: Benzene ,  Tetrahydrofuran ;  96 h, rt
1.2 Reagents: Sodium carbonate Catalysts: Water Solvents: Methanol ;  overnight, reflux
Reference
A free radical method for reduction of cyclohexanones-preferential formation of equatorial alcohols
Clive, Derrick L. J.; Cheng, Hua, Synthetic Communications, 2003, 33(11), 1951-1961

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  cooled; 2 h, rt
Reference
2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone
Uyanik, Muhammet; Akakura, Matsujiro; Ishihara, Kazuaki, Journal of the American Chemical Society, 2009, 131(1), 251-262

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Alcohol dehydrogenase
Reference
Enzymic "in vitro" reduction of ketones. VII. Reduction rates and stereochemistry of the HLAD catalyzed reduction of 2-alkylcyclohexanones, dimethylcyclohexanones, cycloalkanones and bicycloalkanones
Van Osselaer, T. A.; Lemiere, G. L.; Lepoivre, J. A.; Alderweireldt, F. C., Bulletin des Societes Chimiques Belges, 1980, 89(5), 389-98

Synthetic Circuit 7

Reaction Conditions
Reference
Preparation of quinolinylmethyl- or naphthalenemethylpiperidinecarboxylic acid derivatives as S1P modulating agents
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
The contribution of charge to affinity at functional (M3) muscarinic receptors in guinea pig ileum assessed from the effects of the carbon analog of 4-DAMP methiodide
Barlow, R. B.; Bond, Susan; Holdup, D. W.; Howard, J. A. K.; McQueen, D. S.; et al, British Journal of Pharmacology, 1992, 106(4), 819-22

Synthetic Circuit 9

Reaction Conditions
Reference
The influence of lithium complexing agents on the regioselectivity of reductions of substituted 2-cyclohexenones by lithium aluminum hydride and lithium borohydride
Loupy, Andre; Seyden-Penne, Jacqueline, Tetrahedron, 1980, 36(13), 1937-42

Synthetic Circuit 10

Reaction Conditions
Reference
The effect of nonbonded interactions on the regioselectivity of cyclization of the 5-hexenyl radical
Beckwith, Athelstan L. J.; Lawrence, Tony, Journal of the Chemical Society, 1979, (11), 1535-9

Synthetic Circuit 11

Reaction Conditions
Reference
Palladium II catalyzed decomposition of cyclic hydroperoxides: a new and simple way to α,β-unsaturated aldehydes
Formanek, K.; Aune, J. P.; Jouffret, M.; Metzger, J., Nouveau Journal de Chimie, 1979, 3(5), 311-20

Synthetic Circuit 12

Reaction Conditions
Reference
Steric effects on the dissociation constants of acyclic, mono- and bicyclic carboxylic acids
Grob, Cyril A.; Schweizer, Thomas; Wenk, Paul; Wild, Rolf S., Helvetica Chimica Acta, 1977, 60(2), 482-94

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Peracetic acid Catalysts: stereoisomer of Bis(1,1,1-trifluoromethanesulfonato-κO)[rel-(3R,9R)-3,6,9-trimet… Solvents: Acetonitrile ;  -35 °C
1.2 -35 °C
Reference
Trapping a Highly Reactive Nonheme Iron Intermediate That Oxygenates Strong C-H Bonds with Stereoretention
Serrano-Plana, Joan; Oloo, Williamson N.; Acosta-Rueda, Laura; Meier, Katlyn K.; Verdejo, Begona; et al, Journal of the American Chemical Society, 2015, 137(50), 15833-15842

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Iron (thymine-1-acetic acid complex) Solvents: Acetonitrile ;  10 h, 60 °C
Reference
From DNA to catalysis: a thymine-acetate ligated non-heme iron(III) catalyst for oxidative activation of aliphatic C-H bonds
Al-hunaiti, Afnan; Raisanen, Minna; Repo, Timo, Chemical Communications (Cambridge, 2016, 52(10), 2043-2046

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Catalysts: (OC-6-43)-[Octahydro-1,4-dimethyl-7-[(2-pyridinyl-κN)methyl]-1H-1,4,7-triazonine… Solvents: Acetonitrile ,  Water ;  30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Reference
Iron-Catalyzed C-H Hydroxylation and Olefin cis-Dihydroxylation Using a Single-Electron Oxidant and Water as the Oxygen-Atom Source
Garcia-Bosch, Isaac; Codola, Zoel; Prat, Irene; Ribas, Xavi; Lloret-Fillol, Julio; et al, Chemistry - A European Journal, 2012, 18(42), 13269-13273

4,4-dimethylcyclohexan-1-ol Raw materials

4,4-dimethylcyclohexan-1-ol Preparation Products

4,4-dimethylcyclohexan-1-ol Suppliers

HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:932-01-4)
SUN YAO
18064098002
1248580055@qq.com

4,4-dimethylcyclohexan-1-ol Related Literature

  • 1. Substituent effects in saturated systems. Complex formation between carbonitriles and iodine monochloride
    G. E. Hawkes,J. H. P. Utley J. Chem. Soc. Perkin Trans. 2 1973 128
  • 2. 203. Studies in the polyene series. Part XLI. A new isomerisation product from citral
    H. B. Henbest,B. L. Shaw,George Woods J. Chem. Soc. 1952 1154
  • 3. A regioselective and stereospecific synthesis of allylsilanes from secondary allylic alcohol derivatives
    Ian Fleming,Dick Higgins,Nicholas J. Lawrence,Andrew P. Thomas J. Chem. Soc. Perkin Trans. 1 1992 3331
Recommended suppliers
Amadis Chemical Company Limited
(CAS:932-01-4)4,4-dimethylcyclohexan-1-ol
A844474
99%
25g
371.0